Cas no 88400-05-9 (1,7-Dioxaspiro[5.5]undec-2-en-4-one)
![1,7-Dioxaspiro[5.5]undec-2-en-4-one structure](https://www.kuujia.com/scimg/cas/88400-05-9x500.png)
88400-05-9 structure
Product name:1,7-Dioxaspiro[5.5]undec-2-en-4-one
1,7-Dioxaspiro[5.5]undec-2-en-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Dioxaspiro[5.5]undec-2-en-4-one
- 5,7-dioxaspiro[5.5]undec-3-en-2-one
- 88400-05-9
- DTXSID50517158
-
- Inchi: InChI=1S/C9H12O3/c10-8-3-6-12-9(7-8)4-1-2-5-11-9/h3,6H,1-2,4-5,7H2
- InChI Key: ZCSTVJQVEIKAAK-UHFFFAOYSA-N
- SMILES: C1CCOC2(C1)CC(=O)C=CO2
Computed Properties
- Exact Mass: 168.078644241g/mol
- Monoisotopic Mass: 168.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5Ų
- XLogP3: 0.6
1,7-Dioxaspiro[5.5]undec-2-en-4-one Related Literature
-
1. Model studies on the synthesis of milbemycin β3Stephen V. Attwood,Anthony G. M. Barrett,Jean-Claude Florent J. Chem. Soc. Chem. Commun. 1981 556
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